molecular formula C22H26N4O3S2 B6553911 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine CAS No. 1171552-74-1

1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine

Cat. No. B6553911
CAS RN: 1171552-74-1
M. Wt: 458.6 g/mol
InChI Key: HWFRRINMAFRESI-UHFFFAOYSA-N
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Description

1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine is 458.14463305 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. More research is needed to identify the specific targets and their roles .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

properties

IUPAC Name

[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-15-5-6-16(2)19(13-15)24-8-10-25(11-9-24)31(28,29)20-7-12-30-21(20)22(27)26-18(4)14-17(3)23-26/h5-7,12-14H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFRRINMAFRESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine

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